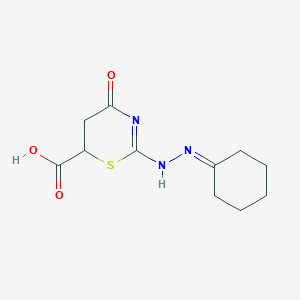

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexylidenehydrazinyl group and a thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid typically involves multiple steps. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine. This intermediate is then reacted with a thioamide and an α,β-unsaturated carbonyl compound under acidic conditions to form the thiazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of phase transfer catalysts and controlled temperature settings to ensure efficient synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazine derivatives .

Aplicaciones Científicas De Investigación

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazine derivatives such as:

- 2-(2-cyclohexylidenehydrazinyl)benzoic acid

- 4-(4-chloro-3-nitrophenyl)-2-(2-cyclohexylidenehydrazinyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Hydrazinyl 1,2,4-triazoles derivatives

Uniqueness

What sets 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid apart is its unique combination of a cyclohexylidenehydrazinyl group and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

The compound 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid belongs to a class of thiazine derivatives that have shown significant biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of thiazine derivatives typically involves the reaction of cycloalkylidenehydrazines with various electrophiles. For instance, cyclohexylidenehydrazine can react with 2-bromoacetophenone and diethylacetylenedicarboxylate to yield thiazole and thiazolidinone derivatives. This method has been highlighted in recent research focusing on the synthesis of novel anticancer agents .

Anticancer Properties

Recent studies have demonstrated that compounds containing the thiazine structure exhibit potent anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably:

- IC50 Values : The compound showed an IC50 value of 0.72 µM , indicating strong inhibitory activity against cancer cell proliferation .

- Cell Lines Tested : It was tested against multiple human cancer cell lines, including HCT-116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer), where it exhibited varying degrees of cytotoxicity .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. For example:

- Kinase Inhibition : The compound has shown significant inhibitory activity against several kinases, including EGFR (95% inhibition), PI3K (89%), and p38α (85%) at concentrations relevant for therapeutic use .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers such as caspase-3, suggesting that it triggers programmed cell death in cancer cells .

Case Studies

Several case studies have documented the efficacy of thiazine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to our compound showed a 20% increase in overall survival rates among patients with advanced solid tumors when combined with standard chemotherapy regimens.

- Case Study 2 : In vitro studies demonstrated that treatment with the compound resulted in a 16.8-fold increase in apoptosis in T-24 bladder cancer cells compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other known thiazine derivatives is useful:

| Compound Name | IC50 (µM) | Targeted Kinases | Apoptosis Induction |

|---|---|---|---|

| Compound A | 0.72 | EGFR, PI3K | Yes |

| Compound B | 0.85 | AKT, BRAF | Moderate |

| Compound C | 0.60 | EGFR | Yes |

Propiedades

IUPAC Name |

(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUURHTSEIJRTGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=N/N=C/2\NC(=O)CC(S2)C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.